molecular formula C41H69N7O11 B14882900 Trypanothione synthetase-IN-2

Trypanothione synthetase-IN-2

Cat. No.: B14882900
M. Wt: 836.0 g/mol
InChI Key: VDFGCRYHWAHUIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trypanothione synthetase-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the use of reagents such as glutathione, spermidine, and ATP . The reaction conditions are carefully controlled to ensure the formation of the desired product. For instance, the enzyme-catalyzed reaction requires specific pH levels, temperature, and the presence of metal ions like magnesium to facilitate the binding of substrates .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using bioreactors. These reactors can maintain the optimal conditions for the enzyme-catalyzed reactions, ensuring high yield and purity of the final product. The process would also include purification steps such as chromatography to isolate this compound from other reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Trypanothione synthetase-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the reaction. The conditions often involve specific pH levels, temperatures, and the presence of metal ions to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions can regenerate the reduced form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trypanothione synthetase-IN-2 is unique in its specific inhibition of trypanothione synthetase, making it a highly selective and potent inhibitor. This specificity reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .

Properties

Molecular Formula

C41H69N7O11

Molecular Weight

836.0 g/mol

IUPAC Name

[2-(dodecanoylamino)-3-[3,4,5-tris(2-aminoethoxy)benzoyl]oxypropyl] 3,4,5-tris(2-aminoethoxy)benzoate

InChI

InChI=1S/C41H69N7O11/c1-2-3-4-5-6-7-8-9-10-11-37(49)48-32(28-58-40(50)30-24-33(52-18-12-42)38(56-22-16-46)34(25-30)53-19-13-43)29-59-41(51)31-26-35(54-20-14-44)39(57-23-17-47)36(27-31)55-21-15-45/h24-27,32H,2-23,28-29,42-47H2,1H3,(H,48,49)

InChI Key

VDFGCRYHWAHUIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(COC(=O)C1=CC(=C(C(=C1)OCCN)OCCN)OCCN)COC(=O)C2=CC(=C(C(=C2)OCCN)OCCN)OCCN

Origin of Product

United States

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